N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Description
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C20H16F2N4O3S and its molecular weight is 430.43. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
- Research on similar compounds has shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These findings suggest potential agricultural applications for controlling unwanted plant growth without requiring high dosages, which could minimize environmental impact (Moran, 2003).
Crystal Structure Analysis
- Studies on the crystal structure of related compounds have provided insights into their molecular configuration and interactions. Such analyses are crucial for understanding the mechanisms behind their biological activity and for the development of new compounds with optimized properties (Hu, Chen, Liu, & Yang, 2005).
Enzyme Inhibition for Herbicide Development
- Triazolopyrimidine sulfonamide compounds have been identified as effective inhibitors of acetohydroxyacid synthase (AHAS), an enzyme essential for plant growth. This mechanism of action underpins their use as herbicides, indicating potential for the development of new agricultural chemicals (Chen et al., 2009).
Antimalarial Activity
- In the search for new antimalarial drugs, compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold have shown promising in vitro activity against Plasmodium falciparum. These findings suggest a potential role in the development of novel treatments for malaria (Karpina et al., 2020).
Antifungal and Insecticidal Activities
- Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have displayed good antifungal activities and insecticidal activity. This suggests applications in the development of new pesticides and fungicides (Xu et al., 2017).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c1-29-16-4-2-3-14(9-16)11-26(15-5-7-18(21)19(22)10-15)30(27,28)17-6-8-20-24-23-13-25(20)12-17/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLYVAOVLVYPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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